molecular formula C15H20N2O3S B2878970 N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide CAS No. 444112-78-1

N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B2878970
CAS No.: 444112-78-1
M. Wt: 308.4
InChI Key: GGIKUIZISTVUFV-UHFFFAOYSA-N
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Description

N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of allylic amines. This compound is characterized by the presence of an allyl group attached to a piperidine ring, which is further substituted with a phenylsulfonyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves the reaction of allylic amines with appropriate sulfonyl and carboxamide precursors. One common method involves the use of nickel-catalyzed multicomponent coupling reactions. This method combines simple alkenes, aldehydes, and amides in the presence of nickel and Lewis acid catalysts to form the desired allylic amine . The reaction conditions are generally mild, and the process is environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of accessible starting materials and inexpensive nickel salts as catalysts offers a significant practical advantage for industrial applications . The process can be optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated amines or other reduced products.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction may produce saturated amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s allylic amine motif allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-10-16-15(18)13-8-11-17(12-9-13)21(19,20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIKUIZISTVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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